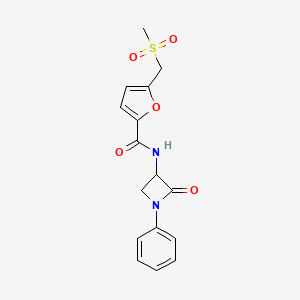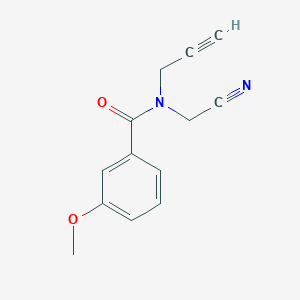
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide, also known as T0070907, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, making it an attractive target for developing drugs to treat metabolic disorders such as type 2 diabetes and obesity. T0070907 has been extensively studied in recent years due to its potential as a therapeutic agent, and
Mécanisme D'action
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide acts as a selective antagonist of PPARγ, binding to the receptor and preventing it from activating target genes involved in lipid metabolism and adipogenesis. This leads to a reduction in adipocyte differentiation and a decrease in insulin resistance, which can improve glucose tolerance in animal models of obesity and type 2 diabetes.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has been shown to have several biochemical and physiological effects in animal models. It can reduce adipocyte differentiation and adipose tissue mass, improve glucose tolerance and insulin sensitivity, and reduce inflammation in adipose tissue. N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has also been shown to induce apoptosis and inhibit tumor growth in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide is a useful tool for investigating the role of PPARγ in various physiological and pathological processes. Its selective antagonism of PPARγ allows for specific targeting of this receptor, which can provide insights into its function and potential therapeutic applications. However, N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has limitations in terms of its selectivity and off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research involving N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide. One area of interest is the development of more selective PPARγ antagonists that can provide greater specificity and fewer off-target effects. Another area of research is the investigation of the role of PPARγ in cancer, where N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has shown promising results as a potential therapeutic agent. Finally, N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide may have potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity, and further research is needed to explore its clinical applications.
Méthodes De Synthèse
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzaldehyde with propargyl bromide to form 3-methoxy-N-prop-2-ynylbenzamide. This intermediate is then reacted with cyanomethyl lithium to form the final product, N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide. The synthesis method has been optimized to produce high yields of N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide with good purity.
Applications De Recherche Scientifique
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has been used extensively in scientific research to investigate the role of PPARγ in various physiological and pathological processes. It has been shown to inhibit the differentiation of adipocytes, reduce insulin resistance, and improve glucose tolerance in animal models of obesity and type 2 diabetes. N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has also been studied in cancer research, where it has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-8-15(9-7-14)13(16)11-5-4-6-12(10-11)17-2/h1,4-6,10H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXSUSPZWZOKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC#C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

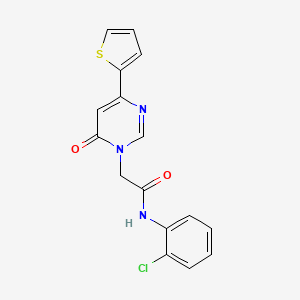
![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/no-structure.png)
![3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2754956.png)
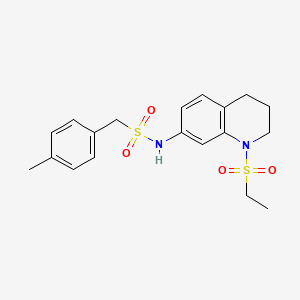
![N-(1-Cyano-1-cyclopropylethyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2754961.png)
![Ethyl 5-(4-nitrophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2754962.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2754964.png)
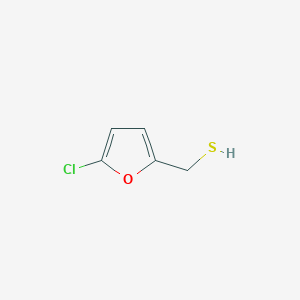
![N-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2754967.png)
![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-ynylbenzimidazole](/img/structure/B2754968.png)
![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754969.png)
![N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754970.png)
